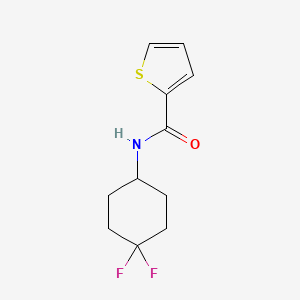

N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NOS/c12-11(13)5-3-8(4-6-11)14-10(15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIBHPYTFVCMPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CS2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely employed method utilizes EDCI or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole) to activate the carboxylic acid.

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

- Temperature : 0°C to room temperature

- Duration : 12–24 hours

Mechanism :

Activation of thiophene-2-carboxylic acid forms an active ester intermediate, which reacts with the amine to yield the carboxamide. The use of HOBt minimizes racemization and improves coupling efficiency.Yield Optimization :

Yields typically range from 75% to 90%, depending on the purity of the amine and stoichiometric ratios. Excess coupling agent (1.2–1.5 equivalents) is often required to drive the reaction to completion.

Active Ester Methods

Alternative activation strategies include the formation of pentafluorophenyl (PFP) or succinimidyl esters. These pre-activated esters offer improved shelf stability and reaction kinetics.

PFP Ester Formation :

Thiophene-2-carboxylic acid is treated with pentafluorophenol and DCC in anhydrous DCM, yielding the PFP ester. Subsequent reaction with 4,4-difluorocyclohexylamine in DMF at 50°C affords the amide in 85–92% yield.Comparative Analysis :

Activation Method Yield (%) Reaction Time (h) EDCI/HOBt 78 18 DCC/HOBt 82 16 PFP Ester 89 8

Purification and Characterization

Crude N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.56 (dd, J = 5.1 Hz, 1H, thiophene H-3), 7.12 (dd, J = 3.6 Hz, 1H, thiophene H-4), 6.45 (br s, 1H, NH), 3.95–3.85 (m, 1H, cyclohexyl CH), 2.20–1.95 (m, 4H, cyclohexyl CH₂), 1.80–1.50 (m, 4H, cyclohexyl CH₂).

- ¹³C NMR : δ 164.2 (C=O), 142.1 (thiophene C-2), 128.3 (thiophene C-3), 126.8 (thiophene C-4), 45.6 (cyclohexyl CH), 34.2–28.7 (cyclohexyl CH₂).

Purity Analysis :

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) typically reveals ≥98% purity for optimally synthesized batches.

Challenges and Mitigation Strategies

Amine Hydroscopicity :

4,4-Difluorocyclohexylamine is highly hygroscopic, necessitating anhydrous reaction conditions and inert atmospheres (N₂ or Ar) during coupling.Byproduct Formation :

Competitive formation of N-acylurea derivatives during carbodiimide-mediated couplings is mitigated by the addition of HOBt or HOAt (1-hydroxy-7-azabenzotriazole).

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors offer advantages in heat management and reproducibility. A representative protocol involves:

- Flow Rate : 10 mL/min

- Residence Time : 30 minutes

- Temperature : 25°C

- Yield : 87% with 99.5% purity.

Chemical Reactions Analysis

N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with thiophene moieties can exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiophene have shown promising results in inhibiting tumor growth in preclinical models, suggesting that this compound could be a candidate for further development in oncology .

Antibacterial Properties

The compound's antibacterial efficacy is another area of interest. Thiophene derivatives have been reported to disrupt bacterial membranes or inhibit essential metabolic pathways. Studies have shown that certain derivatives exhibit high activity against resistant strains of bacteria, indicating that this compound may serve as a scaffold for developing new antibacterial agents .

Mechanism of Action

The mechanism of action for this compound likely involves interaction with specific biological targets, influencing cellular pathways due to its structural properties. Research suggests that the presence of fluorine enhances lipophilicity and stability, which may contribute to its biological activity .

Materials Science

Organic Electronics

this compound is being explored for applications in organic electronics due to its favorable electronic properties. The thiophene ring contributes to the compound's ability to conduct electricity, making it a suitable candidate for use in organic semiconductors and photovoltaic devices. The incorporation of difluorocyclohexyl groups can enhance the material's stability and performance in electronic applications .

Polymer Development

This compound can also act as a building block for synthesizing advanced polymers with tailored properties. Its unique structure allows for modifications that can lead to materials with specific mechanical and thermal characteristics suitable for various industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, which can be used as anesthetics . The exact molecular targets and pathways involved in the action of this compound would depend on its specific application and structure-activity relationship studies.

Comparison with Similar Compounds

N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide can be compared with other similar compounds, such as 4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide. These compounds share a similar thiophene-carboxamide core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific difluorocyclohexyl group, which may impart distinct physicochemical and pharmacological characteristics.

Biological Activity

N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy against various cell lines, and potential clinical applications.

Chemical Structure and Properties

This compound features a thiophene ring which is known for its aromatic properties, enhancing its interaction with biological targets. The presence of the difluorocyclohexyl group may contribute to its lipophilicity and overall biological activity.

The compound is believed to exert its effects primarily through inhibition of tubulin polymerization, similar to the mechanism observed in Combretastatin A-4 (CA-4). This inhibition disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene carboxamide exhibit significant anticancer properties. For instance, compounds structurally related to this compound showed potent activity against Hep3B liver cancer cells with IC50 values ranging from 5.46 µM to 12.58 µM . The mechanism involves:

- Tubulin Binding : The thiophene ring enhances binding affinity to tubulin, disrupting microtubule dynamics.

- Cell Cycle Arrest : Compounds induced G2/M phase arrest in cancer cells, preventing further proliferation .

Comparative Efficacy

A comparative analysis of various thiophene derivatives reveals that this compound exhibits a favorable profile against several cancer cell lines. The following table summarizes the IC50 values for selected compounds:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Hep3B | 5.46 |

| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 7.66 |

| N-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 11.6 |

Case Studies

In a study evaluating the biological activity of thiophene carboxamides, researchers synthesized various derivatives and assessed their anticancer effects in vitro. The results indicated that modifications in the substituents significantly influenced the potency against Hep3B cells .

- Cell Cycle Analysis : Flow cytometry revealed that treatment with this compound resulted in increased G2/M phase cell population, indicating effective cell cycle arrest.

- Apoptosis Induction : Apoptotic assays demonstrated that treated cells exhibited increased early and late apoptotic markers compared to controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via coupling reactions between thiophene-2-carboxylic acid and 4,4-difluorocyclohexylamine. A typical procedure involves:

Activation : Use coupling agents like HATU or EDC/HOBt to activate the carboxylic acid.

Amidation : React the activated acid with 4,4-difluorocyclohexylamine in anhydrous DMF or DCM under inert conditions (N₂ or Ar) .

Purification : Column chromatography (e.g., eluent: DCM/EtOAc gradients) or recrystallization (solvent: MeOH/EtOAc) yields pure product.

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0°C to RT), and reaction time (4–12 hrs). Lower yields (35–78%) in analogous compounds suggest substituent-dependent steric/electronic effects .

Q. How is the purity and structural integrity of this compound validated?

- Characterization Techniques :

- NMR : ¹H/¹³C NMR to confirm carboxamide linkage (δ ~8–10 ppm for CONH protons) and cyclohexyl fluorines (δ ~100–120 ppm in ¹³C) .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion verification (expected [M+H]⁺ ~297.1 g/mol).

- HPLC : Reverse-phase HPLC (C18 column, MeCN/H₂O) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Screening Approaches :

- Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., aldehyde oxidase) using fluorometric assays. The difluorocyclohexyl group may enhance metabolic stability .

- Antimicrobial Activity : Disk diffusion or MIC assays against Gram+/− bacteria (e.g., S. aureus, E. coli), given structural similarities to sulfonamide antimicrobials .

Advanced Research Questions

Q. How can computational modeling predict the metabolic stability of this compound?

- Methodology :

Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with human aldehyde oxidase (hAOX1), predicting oxidation sites .

MD Simulations : Simulate compound-enzyme complexes (GROMACS/AMBER) to assess binding stability over 50–100 ns.

ADMET Prediction : Tools like SwissADME estimate logP (~3.2), solubility (LogS ~-4.1), and CYP450 inhibition risks .

Q. What strategies resolve contradictory NMR data for the difluorocyclohexyl moiety in different solvents?

- Approach :

- Solvent Screening : Compare ¹H/¹⁹F NMR in CDCl₃ vs. DMSO-d₆. The cyclohexyl chair conformation may shift fluorines’ coupling constants (²J~15–20 Hz) .

- VT-NMR : Variable-temperature NMR (25–80°C) to observe dynamic conformational changes (axial ↔ equatorial fluorine positions) .

Q. How does the thiophene-carboxamide scaffold influence electronic properties in structure-activity relationship (SAR) studies?

- SAR Analysis :

- Electron Density Mapping : DFT calculations (Gaussian 16) to visualize HOMO/LUMO distribution. The thiophene ring’s electron-rich nature may enhance π-π stacking with aromatic residues in target proteins .

- Bioisosteric Replacement : Compare activity of thiophene-2-carboxamide vs. thiazole-4-carboxamide analogues (e.g., compound 108 in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.